molecular formula C20H16O2 B3505594 [4-(phenoxymethyl)phenyl](phenyl)methanone CAS No. 21288-35-7

[4-(phenoxymethyl)phenyl](phenyl)methanone

Cat. No.: B3505594
CAS No.: 21288-35-7
M. Wt: 288.3 g/mol
InChI Key: PKNDBBPSLQMXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenoxymethyl)phenylmethanone is an organic compound with a complex structure that includes both phenyl and phenoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenoxymethyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This method uses benzoyl chloride and phenoxymethylbenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out in an anhydrous environment, usually in dichloromethane, to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 4-(phenoxymethyl)phenylmethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Phenoxymethyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(phenoxymethyl)phenylmethanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of 4-(phenoxymethyl)phenylmethanone have shown promise in the treatment of various diseases. Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(phenoxymethyl)phenylmethanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)phenylmethanone
  • 4-(Prop-2-yn-1-yloxy)phenylmethanone
  • 4-(Bromomethyl)phenylmethanone

Uniqueness

Compared to similar compounds, 4-(phenoxymethyl)phenylmethanone stands out due to its phenoxymethyl group, which imparts unique chemical properties. This group enhances its reactivity and potential for forming diverse derivatives, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

[4-(phenoxymethyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-20(17-7-3-1-4-8-17)18-13-11-16(12-14-18)15-22-19-9-5-2-6-10-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNDBBPSLQMXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034085
Record name 4-Phenoxymethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21288-35-7
Record name [4-(Phenoxymethyl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21288-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxymethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(phenoxymethyl)phenyl](phenyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(phenoxymethyl)phenyl](phenyl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(phenoxymethyl)phenyl](phenyl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(phenoxymethyl)phenyl](phenyl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(phenoxymethyl)phenyl](phenyl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(phenoxymethyl)phenyl](phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.